2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one
CAS No.:
Cat. No.: VC18079632
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO2 |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 1-(8-azaspiro[4.5]decan-8-yl)-2-methoxyethanone |
| Standard InChI | InChI=1S/C12H21NO2/c1-15-10-11(14)13-8-6-12(7-9-13)4-2-3-5-12/h2-10H2,1H3 |
| Standard InChI Key | SSBLFINJCDQXTI-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)N1CCC2(CCCC2)CC1 |
Introduction
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one is a complex organic compound featuring a unique spirocyclic structure. This compound includes a methoxy group and an azaspiro framework, which contribute to its interesting steric and electronic properties. The molecular weight of this compound is approximately 209.29 g/mol, making it a subject of interest in various fields of research, including organic chemistry and pharmaceuticals.
Synthesis and Chemical Reactivity
The synthesis of 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one typically involves multi-step organic synthesis techniques. These methods can include reactions that exploit the reactivity of the methoxy group and the azaspiro framework. While specific synthesis pathways are not detailed in available literature, compounds with similar structures often undergo reactions such as nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one, each exhibiting unique properties:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| 2-Azido-1-(1-Oxa-8-Azaspiro[5.5]undecan-8-Yl)Ethanone | 2098090-69-6 | Contains an azido group | Enhanced reactivity due to azido functionality |
| 1-(1-Oxa-4-Thia-8-Azaspiro[4.5]Decan-8-Yl)-2-(Thiophen-3-Yl)Ethanone | 1797617-35-6 | Incorporates thioether and thiophene moieties | Potential for diverse biological activity |
| 2-Oxa-7-Azaspiro[4.5]Decane Hydrochloride | 479195-19-2 | Oxa and azaspiro components | High solubility and bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume